molecular formula C23H23BrN2O4S B2503873 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251611-31-0

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2503873
CAS No.: 1251611-31-0
M. Wt: 503.41
InChI Key: RSOVICMYCVZJSG-UHFFFAOYSA-N
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Description

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromobenzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridinyl moiety, and a methylphenylmethylacetamide segment.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Biochemical Probes: Used in studies to understand biochemical pathways and mechanisms.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the 4-bromobenzenesulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Synthesis of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine: This intermediate can be prepared through a Hantzsch pyridine synthesis involving ethyl acetoacetate, ammonium acetate, and acetaldehyde.

    Coupling Reaction: The 4-bromobenzenesulfonyl chloride is then reacted with the 4,6-dimethyl-2-oxo-1,2-dihydropyridine in the presence of a base such as triethylamine to form the sulfonylated pyridine derivative.

    Final Coupling: The sulfonylated pyridine derivative is then coupled with N-[(4-methylphenyl)methyl]acetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to alterations in biochemical pathways and physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups.

    Dimethyl-2-oxo-1,2-dihydropyridine derivatives: Compounds with similar pyridine moieties.

    Methylphenylmethylacetamide derivatives: Compounds with similar acetamide segments.

Uniqueness

The uniqueness of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide lies in its combination of functional groups, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-15-4-6-18(7-5-15)13-25-21(27)14-26-17(3)12-16(2)22(23(26)28)31(29,30)20-10-8-19(24)9-11-20/h4-12H,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVICMYCVZJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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